molecular formula C10H12N2O4S B2951757 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one CAS No. 477850-52-5

1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one

Cat. No.: B2951757
CAS No.: 477850-52-5
M. Wt: 256.28
InChI Key: HHNYQFMFYHHVAJ-UHFFFAOYSA-N
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Description

1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.28 g/mol It is characterized by the presence of a pyrazolidinone ring substituted with a 4-methoxybenzenesulfonyl group

Preparation Methods

The synthesis of 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one typically involves the reaction of 4-methoxybenzenesulfonyl chloride with pyrazolidin-3-one in the presence of a base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrazolidinone ring may also play a role in binding to biological targets, affecting various biochemical pathways .

Comparison with Similar Compounds

1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonylpyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-16-8-2-4-9(5-3-8)17(14,15)12-7-6-10(13)11-12/h2-5H,6-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNYQFMFYHHVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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